Betaine aldehyde hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

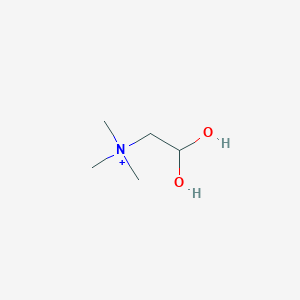

Betaine aldehyde hydrate is a quaternary ammonium ion that is the hydrate of betaine aldehyde. It is an aldehyde hydrate and a quaternary ammonium ion.

Aplicaciones Científicas De Investigación

Enzymatic Reactions

Betaine Aldehyde Dehydrogenase Activity

Betaine aldehyde serves as a substrate for several enzymes, notably betaine aldehyde dehydrogenase (BADH). This enzyme catalyzes the conversion of betaine aldehyde to glycine betaine, playing a crucial role in osmotic regulation and stress response in various organisms.

- Kinetic Parameters : Studies indicate that BADH exhibits a high affinity for betaine aldehyde, with kinetic parameters showing a maximum turnover number (kcat) of 11.0 s−1 and a Michaelis constant (Km) of 0.17 mM .

- Substrate Inhibition : Research has demonstrated that high concentrations of betaine aldehyde can lead to substrate inhibition in BADH, which is important for understanding enzyme regulation .

Mechanistic Studies

Investigations into the oxidation of betaine aldehyde have revealed its potential as a competitive inhibitor in enzymatic pathways involving choline oxidase. This highlights its significance in metabolic pathways and potential therapeutic applications .

Agricultural Applications

Osmoprotectant Role

Betaine aldehyde hydrates are utilized in agriculture as osmoprotectants. They help plants cope with abiotic stresses such as salinity and drought by maintaining cellular osmotic balance.

- Stress Tolerance : The application of glycine betaine (derived from betaine aldehyde) has been shown to enhance stress tolerance in crops like onions and sweet potatoes by up-regulating antioxidative defense systems .

- Mechanisms of Action : Glycine betaine mitigates the detrimental effects of drought by improving photosynthetic efficiency and membrane stability under stress conditions .

Health Sciences

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of betaine, which may extend to its aldehyde form. Betaine has been shown to modulate inflammatory pathways and oxidative stress responses.

- Mechanisms : Betaine influences sulfur amino acid metabolism, inhibits nuclear factor-κB activity, and reduces endoplasmic reticulum stress . These mechanisms are crucial for managing chronic diseases such as obesity and diabetes.

- Clinical Implications : The modulation of inflammatory responses through betaine aldehyde could have therapeutic implications for conditions characterized by chronic inflammation .

Data Tables

Case Studies

- Enzymatic Activity in Marine Crustaceans

- Plant Stress Responses

- Chronic Disease Management

Análisis De Reacciones Químicas

Chemical Reactions

Betaine aldehyde dehydrogenase (BADH) facilitates the oxidation of betaine aldehyde to glycine betaine, utilizing NAD+ as an acceptor . The general reaction is:

betaine aldehyde + NAD+ + H2O ⇌ betaine + NADH + 2H+

BADH belongs to the oxidoreductase family, specifically those acting on the aldehyde or oxo group of a donor with NAD+ or NADP+ as an acceptor . This occurs as a compulsory step for carbon and nitrogen assimilation in Pseudomonas aeruginosa when growing in choline or choline precursors .

Mechanism of BADH Activity

BADH's mechanism includes four steps :

-

Formation of a covalent tetrahedral hemithioacetal-enzyme complex.

-

A thioester intermediate forms after a proton transfers from the first intermediate to oxidized NAD(P)+.

-

Release of the reduced cofactor occurs, which allows a nucleophilic water molecule to attack the thioester and generate a second tetrahedral intermediate.

Inhibition and Inactivation

Spinacia oleracea BADH (SoBADH) can be reversibly and partially inactivated by betaine aldehyde in the absence of NAD+ in a time- and concentration-dependent manner . Cys 450 forms a thiohemiacetal with betaine aldehyde, which blocks the binding of the aldehyde .

Factors Affecting Reaction Rates

Several factors influence the reaction rates of betaine aldehyde dehydrogenase:

-

pH Dependence The pH dependence of kcat/Km and kcat values with betaine aldehyde indicates that a catalytic base with a pKa of approximately 6.7 is needed for betaine aldehyde oxidation .

-

Ionic Strength Increased ionic strength impacts betaine aldehyde dehydrogenase activity .

-

Isotopic Effects Using deuterated choline analogs instead of native choline can result in an isotopic effect that lowers the rate of betaine formation .

Kinetic Studies

Kinetic parameters of SaBADH were determined at 303 K by measuring the absorbance increase of NADH at 340 nm . The optimal catalytic pH was determined using betaine aldehyde and NAD+ in various buffers .

Propiedades

Fórmula molecular |

C5H14NO2+ |

|---|---|

Peso molecular |

120.17 g/mol |

Nombre IUPAC |

2,2-dihydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14NO2/c1-6(2,3)4-5(7)8/h5,7-8H,4H2,1-3H3/q+1 |

Clave InChI |

HEHORKLRCFPRON-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(O)O |

SMILES canónico |

C[N+](C)(C)CC(O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.